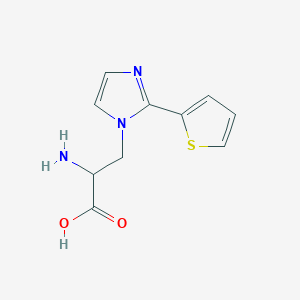
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid is an organic compound that features both an amino acid and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with an appropriate imidazole derivative under specific conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing the activity of these biological molecules. The compound may also interact with cellular pathways, modulating various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(thiophen-2-yl)propanoic acid
- (S)-2-Amino-3-(thiophen-3-yl)propanoic acid
Uniqueness
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid is unique due to the presence of both an amino acid and an imidazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11N3O2S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
2-amino-3-(2-thiophen-2-ylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2S/c11-7(10(14)15)6-13-4-3-12-9(13)8-2-1-5-16-8/h1-5,7H,6,11H2,(H,14,15) |
Clave InChI |
HFCYNCHHCHGYIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC=CN2CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)
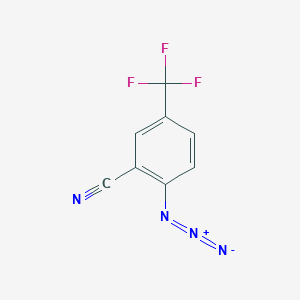
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)
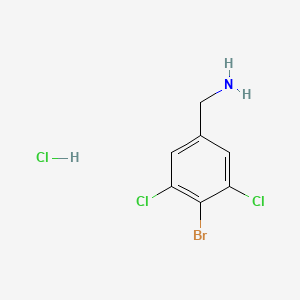

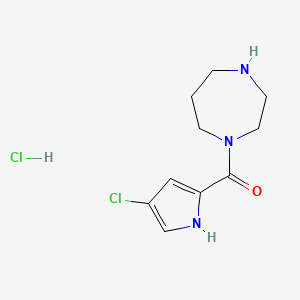

![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
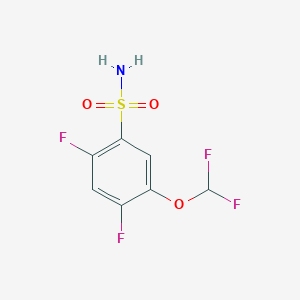
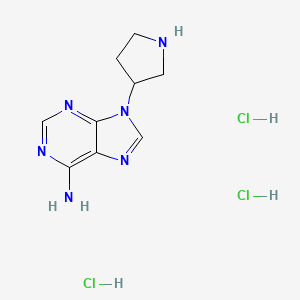
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
